molecular formula C17H11Cl B008970 2-Chloromethylfluoranthene CAS No. 103393-70-0

2-Chloromethylfluoranthene

Cat. No.: B008970
CAS No.: 103393-70-0
M. Wt: 250.7 g/mol
InChI Key: WTENTQBUTKTRCK-UHFFFAOYSA-N
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Description

2-Chloromethylfluoranthene: is a chemical compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs) It is characterized by the presence of a chloromethyl group attached to the fluoranthene structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloromethylfluoranthene typically involves the chloromethylation of fluoranthene. This can be achieved through the reaction of fluoranthene with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the chloromethyl derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chloromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Chloromethylfluoranthene undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form fluoranthene derivatives with different oxidation states.

    Reduction Reactions: Reduction of this compound can lead to the formation of fluoranthene with a reduced chloromethyl group.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed:

    Substitution Reactions: Products include fluoranthene derivatives with various functional groups replacing the chloromethyl group.

    Oxidation Reactions: Products include fluoranthene derivatives with oxidized functional groups.

    Reduction Reactions: Products include fluoranthene with a reduced chloromethyl group.

Scientific Research Applications

2-Chloromethylfluoranthene has several applications in scientific research, including:

    Chemistry: It is used as a precursor in the synthesis of more complex polycyclic aromatic compounds.

    Biology: The compound is studied for its interactions with biological molecules and potential effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a probe in diagnostic applications.

    Industry: It is used in the development of advanced materials, including organic semiconductors and fluorescent probes.

Mechanism of Action

The mechanism of action of 2-Chloromethylfluoranthene involves its interaction with molecular targets and pathways within cells. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. This can affect various cellular processes, including signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

    Fluoranthene: Lacks the chloromethyl group but shares the same polycyclic aromatic structure.

    1-Chloromethylfluoranthene: Similar structure but with the chloromethyl group attached at a different position.

    2-Bromomethylfluoranthene: Similar structure but with a bromomethyl group instead of a chloromethyl group.

Uniqueness: 2-Chloromethylfluoranthene is unique due to the specific positioning of the chloromethyl group, which influences its reactivity and interactions with other molecules. This makes it a valuable compound for studying the effects of chloromethylation on the properties and behavior of polycyclic aromatic hydrocarbons.

Properties

IUPAC Name

2-(chloromethyl)fluoranthene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl/c18-10-11-8-12-4-3-7-15-13-5-1-2-6-14(13)16(9-11)17(12)15/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTENTQBUTKTRCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC4=CC(=CC2=C43)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10145810
Record name Fluoranthene, 2-(chloromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10145810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103393-70-0
Record name Fluoranthene, 2-(chloromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103393700
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluoranthene, 2-(chloromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10145810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUORANTHENE, 2-(CHLOROMETHYL)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QQH8Z1KNH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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